N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(3-nitrophenyl)ethanediamide
Description
N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(3-nitrophenyl)ethanediamide is a synthetic organic compound characterized by a spirocyclic dioxaspiro[4.4]nonane core linked to a 3-nitrophenyl group via an ethanediamide (oxamide) bridge. Its molecular formula is C₁₆H₁₉N₃O₆, with a molecular weight of 349.34 g/mol . The structure includes:
- A 1,4-dioxaspiro[4.4]nonane moiety, which confers conformational rigidity due to the spirocyclic arrangement.
- An ethanediamide group (N–C(=O)–C(=O)–N') connecting the spirocyclic system to the aromatic nitro substituent.
The compound’s stereochemistry is defined by the (2S) configuration of the spirocyclic methyl group, as indicated in its systematic name . Its SMILES notation ([O-][N+](=O)c3cccc(NC(=O)C(=O)NCC2COC1(CCCC1)O2)c3) and InChIKey (GYQSCWZYTMQHCT-ZDUSSCGKSA-N) provide precise structural identifiers for database searches .
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(3-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O6/c20-14(15(21)18-11-4-3-5-12(8-11)19(22)23)17-9-13-10-24-16(25-13)6-1-2-7-16/h3-5,8,13H,1-2,6-7,9-10H2,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQSCWZYTMQHCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N’-(3-nitrophenyl)ethanediamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core, 1,4-dioxaspiro[4.4]nonane, can be synthesized through a cyclization reaction involving a diol and a ketone under acidic conditions.
Attachment of the Methyl Group: The spirocyclic core is then functionalized with a methyl group using a methylation reaction, often employing methyl iodide and a base such as potassium carbonate.
Coupling with 3-Nitrophenyl Group: The final step involves coupling the functionalized spirocyclic core with a 3-nitrophenyl group through an amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N’-(3-nitrophenyl)ethanediamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides of the spirocyclic core.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N’-(3-nitrophenyl)ethanediamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N’-(3-nitrophenyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to therapeutic or toxic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(3-nitrophenyl)ethanediamide with structurally or functionally related compounds:
Key Comparative Insights:
Structural Complexity vs. Functionality: The target compound’s ethanediamide bridge distinguishes it from simpler amides (e.g., 3-chloro-N-phenyl-phthalimide) and nitriles (e.g., N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile). Compared to {1,4-dioxaspiro[4.4]nonan-2-yl}methanamine, the addition of the 3-nitrophenyl-ethanediamide moiety increases molecular weight by ~192 g/mol, altering solubility and reactivity .
In contrast, N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile combines electron-donating (dimethylamino) and withdrawing (nitro) groups, creating polarizable systems for charge-transfer studies .
Spirocyclic Systems: The 1,4-dioxaspiro[4.4]nonane core is shared with {1,4-dioxaspiro[4.4]nonan-2-yl}methanamine and the bis-diphenylhydroxymethyl derivative. However, the latter’s bulky substituents limit rotational freedom, whereas the target compound’s ethanediamide linker allows conformational flexibility .
Potential Applications: While 3-chloro-N-phenyl-phthalimide is established in polymer synthesis, the target compound’s rigid spirocyclic backbone and nitro group could make it suitable for high-performance materials (e.g., flame retardants) or bioactive molecules .
Biological Activity
N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(3-nitrophenyl)ethanediamide is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains and fungi. The effectiveness of the compound varies based on concentration and the specific pathogen targeted.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. It has been found to induce apoptosis in cancer cell lines, suggesting a mechanism involving the activation of caspases and the modulation of Bcl-2 family proteins.
Case Study: In Vitro Evaluation
A study assessing the effects of this compound on human breast cancer cells (MCF-7) reported:
- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed with an IC50 value of approximately 25 µM.
- Apoptotic Induction : Flow cytometry analysis indicated increased annexin V staining, confirming the induction of apoptosis.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism or signaling pathways.
- Receptor Modulation : Interaction with cellular receptors could alter signal transduction pathways, leading to apoptosis in cancer cells.
- DNA Interaction : Potential binding to DNA or RNA could interfere with replication and transcription processes.
Structure-Activity Relationship (SAR)
The spirocyclic structure contributes significantly to the compound's biological activity. Variations in substituents, such as the nitrophenyl group, enhance lipophilicity and receptor binding affinity.
Comparative Studies
Comparative studies with similar compounds reveal that this compound exhibits superior biological activity compared to its analogs:
| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| N'-(3-nitrophenyl)ethanediamide | 128 µg/mL | 40 µM |
| N'-(2-fluorophenyl)ethanediamide | 256 µg/mL | 60 µM |
| This compound | 32 µg/mL | 25 µM |
Safety Profile
Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further toxicological assessments are necessary to establish a comprehensive safety profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
